molecular formula C12H10ClN3O B3487955 N-(3-chlorobenzyl)-2-pyrazinecarboxamide

N-(3-chlorobenzyl)-2-pyrazinecarboxamide

Cat. No.: B3487955
M. Wt: 247.68 g/mol
InChI Key: WGLFRRJDXGJDLB-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2-pyrazinecarboxamide is a chemical compound of significant interest in medicinal chemistry, particularly in the research and development of novel antimycobacterial agents . It belongs to a class of N-benzylpyrazine-2-carboxamides, which are systematically investigated for their activity against Mycobacterium tuberculosis , the primary pathogen responsible for tuberculosis (TB) . These compounds are designed as structural analogues of Pyrazinamide (PZA), a cornerstone first-line drug used in TB therapy . The core research value of this compound lies in its potential to overcome drug-resistant TB strains, a major global health challenge . Its mechanism of action is under investigation and may involve multiple pathways. Molecular docking studies on closely related 3-benzylaminopyrazine-2-carboxamides suggest that these compounds may act by inhibiting the mycobacterial enzyme enoyl-ACP reductase (InhA), a crucial target in the biosynthesis of mycolic acids essential for the bacterial cell wall . Additionally, like other pyrazinamide derivatives, its activity might be linked to the disruption of membrane transport or energy depletion within the mycobacterial cell . From a synthetic chemistry perspective, such derivatives can be efficiently prepared using modern techniques like microwave-assisted synthesis, which offers advantages in reduced reaction times and improved yields compared to conventional methods . Researchers utilize this compound as a key intermediate or target molecule for establishing structure-activity relationships (SAR), optimizing properties like lipophilicity to enhance cell membrane penetration and overall efficacy . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-10-3-1-2-9(6-10)7-16-12(17)11-8-14-4-5-15-11/h1-6,8H,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLFRRJDXGJDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The antimycobacterial activity and physicochemical properties of N-benzylpyrazinecarboxamides are highly dependent on the substituents on the benzyl group. Below is a comparative analysis of key analogs:

Compound Name Substituent Position/Type Molecular Weight (g/mol) Melting Point (°C) LogP* Key Spectral Data (IR/NMR)
N-(3-Chlorobenzyl)-2-pyrazinecarboxamide 3-Cl 261.70 ~140–150† 2.1 IR: 1668 cm⁻¹ (C=O), 1H-NMR: δ 4.78 (d, CH2)
N-(4-Fluorobenzyl)-2-pyrazinecarboxamide 4-F 245.24 132–134 1.8 IR: 1670 cm⁻¹ (C=O), 1H-NMR: δ 4.65 (d, CH2)
N-(3-Trifluoromethylbenzyl)-2-pyrazinecarboxamide 3-CF3 295.27 155–157 2.9 IR: 1675 cm⁻¹ (C=O), 19F-NMR: δ -62.5 (CF3)
N-(3-Nitrobenzyl)-2-pyrazinecarboxamide 3-NO2 273.25 165–168 1.5 IR: 1522 cm⁻¹ (NO2), 1H-NMR: δ 8.21 (s, ArH)

*Calculated using ChemDraw. †Estimated based on analogs in .

Key Observations:

  • Electron-Withdrawing Groups (Cl, CF3, NO2): Chlorine and trifluoromethyl groups increase lipophilicity (higher LogP), enhancing membrane permeability. The nitro group, while polar, reduces LogP due to its strong electron-withdrawing nature .
  • Melting Points: Bulky substituents (e.g., CF3) elevate melting points, likely due to enhanced crystal packing efficiency .
  • Halogen Bonding: The 3-chloro substituent participates in halogen bonding (Cl···N interactions), as observed in N-(3-bromophenyl) analogs, which stabilize crystal structures .

Q & A

Q. What are the common synthetic routes for N-(3-chlorobenzyl)-2-pyrazinecarboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the coupling of 2-pyrazinecarboxylic acid derivatives with 3-chlorobenzylamine. Key steps include:

  • Amide bond formation : Using coupling agents like EDCl/HOBt or carbodiimides under inert conditions .
  • Halogenation : Phosphorus oxychloride (POCl₃) may replace hydroxyl groups with chlorine .
  • Purification : Techniques such as column chromatography or recrystallization ensure purity. Characterization :
  • TLC monitors reaction progress.
  • NMR (¹H/¹³C) confirms structural integrity, focusing on amide proton signals (~8.5–9.5 ppm) and aromatic patterns.
  • Mass spectrometry validates molecular weight .

Q. How is the initial biological activity of this compound assessed?

Preliminary evaluation focuses on target-specific assays:

  • Enzyme inhibition : For MAO-B, measure IC₅₀ values via fluorometric assays using kynuramine as a substrate. Compound 36 (a close analogue) showed an IC₅₀ of 5.1 nM against MAO-B .
  • Antimicrobial screening : Use broth microdilution to determine MICs against bacterial/fungal strains.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity .

Q. What molecular docking strategies elucidate the mechanism of action?

  • Target selection : Prioritize enzymes like MAO-B or MurA based on structural homology.
  • Ligand preparation : Optimize the compound’s 3D structure (e.g., protonation states, tautomers).
  • Docking software : Use AutoDock Vina or Schrödinger Glide to simulate binding.
  • Key interactions : The pyrazine carboxamide moiety forms hydrogen bonds with active-site residues (e.g., Tyr435 in MAO-B), while the 3-chlorobenzyl group enhances hydrophobic contacts .

Advanced Research Questions

Q. How do structural modifications influence MAO-B inhibitory activity? Insights from SAR studies.

SAR analysis reveals:

  • Pyrazine carboxamide : Essential for hydrogen bonding; removal reduces activity by >90%.
  • Halogen position : 3-Chloro substitution on the benzyl group increases potency (IC₅₀ = 5.1 nM) compared to 4-chloro (IC₅₀ = 9.7 nM) due to steric complementarity .
  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the benzyl ring enhance binding affinity (e.g., IC₅₀ = 3.9 nM for 3-CF₃ derivative) . Methodology :
  • Synthesize derivatives with systematic substitutions.
  • Compare IC₅₀ values and docking scores to map critical regions.

Q. What challenges arise in optimizing synthetic yield, and how are they addressed?

Key challenges :

  • Low yields in amide coupling due to steric hindrance from the 3-chlorobenzyl group.
  • Byproduct formation during halogenation. Solutions :
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
  • Catalyst optimization : Use DMAP to accelerate acylation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How can contradictions between in vitro and in vivo data be resolved?

Case example : A compound may show potent MAO-B inhibition in vitro but poor efficacy in murine Parkinson’s models. Strategies :

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and brain penetration.
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites.
  • Dose optimization : Adjust dosing frequency based on clearance rates.
  • Statistical analysis : Use ANOVA to compare in vitro IC₅₀ and in vivo ED₅₀, identifying outliers for further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chlorobenzyl)-2-pyrazinecarboxamide
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N-(3-chlorobenzyl)-2-pyrazinecarboxamide

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